2-Methyloxolane-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloxolane-3-sulfonyl chloride can be synthesized through the reaction of 2-methyloxolane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Methyloxolane+Chlorosulfonic Acid→2-Methyloxolane-3-sulfonyl chloride+Hydrochloric Acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored to optimize yield and purity. The use of continuous flow reactors is common to maintain consistent production rates and quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonyl Hydrides: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-Methyloxolane-3-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent for modifying biomolecules, such as proteins and peptides.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in synthetic chemistry to create a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyloxolane-3-sulfonic acid
- 2-Methyloxolane-3-sulfonamide
- 2-Methyloxolane-3-sulfonyl fluoride
Uniqueness
2-Methyloxolane-3-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its sulfonyl chloride group makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds that may have different functional groups or reactivity profiles.
Properties
Molecular Formula |
C5H9ClO3S |
---|---|
Molecular Weight |
184.64 g/mol |
IUPAC Name |
2-methyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h4-5H,2-3H2,1H3 |
InChI Key |
QVLPVLSXOXONOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.